Cas no 67738-67-4 (3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)
3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one Chemical and Physical Properties
Names and Identifiers
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- [3aa,4a(E),5b,6aa]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one
- 738C674
- (3aalpha,6aalpha)-4alpha-[(E)-3-Oxo-4-(3-chlorophenoxy)-1-butenyl]-5beta-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
- (3aalpha,6aalpha)-Hexahydro-4alpha-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]-5beta-hydroxy-2H-cyclopenta[b]furan-2-one
- (3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclope
- 3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one
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- Inchi: 1S/C17H17ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,13-16,20H,7-9H2/b5-4+/t13-,14-,15-,16+/m0/s1
- InChI Key: XXGFPZBCEVCZAR-MFKHIYSLSA-N
- SMILES: ClC1=CC=CC(=C1)OCC(/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1CC(=O)O2)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 491
- Topological Polar Surface Area: 72.8
Experimental Properties
- Density: 1.418
3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A275475-2.5mg |
[3aa,4a(E),5b,6aa]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one |
67738-67-4 | 2.5mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A275475-5mg |
[3aa,4a(E),5b,6aa]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one |
67738-67-4 | 5mg |
$ 370.00 | 2022-06-08 | ||
| TRC | A275475-10mg |
[3aa,4a(E),5b,6aa]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one |
67738-67-4 | 10mg |
$ 585.00 | 2022-06-08 |
3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one
Professional Introduction to Compound with CAS No 67738-67-4 and Product Name: 3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one
The compound identified by the CAS number 67738-67-4 and the product name 3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one represents a significant advancement in the field of chemical and biomedical research. This compound belongs to a class of complex organic molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The intricate molecular architecture of this compound, characterized by its cyclopentabfuran core and various functional groups, makes it a subject of intense study in both academic and industrial research settings.
In recent years, there has been a growing interest in the development of novel scaffolds that can serve as starting points for the discovery of new pharmaceuticals. The structure of 3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one presents a promising candidate for such investigations. Its cyclopentabfuran ring system is known to exhibit a wide range of biological activities, making it an attractive scaffold for drug design. The presence of multiple chiral centers in this molecule also suggests that it could be a valuable precursor for the synthesis of enantiomerically pure compounds, which are often required for optimal pharmacological activity.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and oxidative stress. Current research indicates that compounds with similar structural motifs can interact with various targets within cells, leading to alterations in signaling pathways that are relevant to diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions. The 3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one molecule, with its unique combination of functional groups, may offer a novel approach to interfere with these pathways in a targeted manner.
Recent studies have begun to explore the pharmacokinetic properties of this compound, which are crucial for determining its suitability as a drug candidate. Preliminary data suggest that the molecule exhibits reasonable solubility in both water and lipids, which is an important characteristic for oral bioavailability. Additionally, its stability under various conditions indicates that it could be suitable for formulation into different dosage forms. These findings are particularly encouraging given the challenges associated with developing new drugs that can effectively reach their target sites within the body.
The synthesis of 3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one represents another area of significant interest. The complex nature of this molecule requires sophisticated synthetic strategies to achieve high yields and purity. Researchers have been employing advanced techniques such as asymmetric synthesis and catalytic methods to construct the desired framework efficiently. These efforts not only contribute to the availability of the compound for further studies but also advance the broader field of organic synthesis by developing new methodologies applicable to other complex molecules.
In conclusion, the compound identified by CAS number 67738-67-4 and named 3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-ofoxo-octenylhexahydro-octahydropyrano[de]cyclopenta[b]furanone holds considerable promise as a tool for both research and therapeutic development. Its unique structural features and potential biological activities make it an exciting subject for further investigation. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel treatments for various diseases.
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